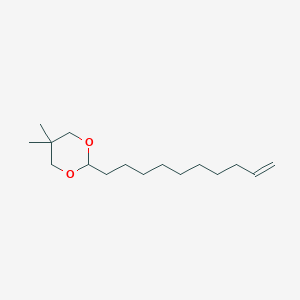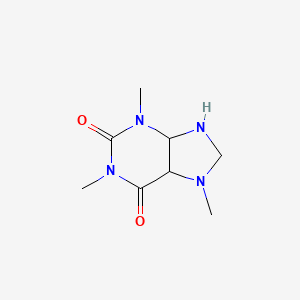
1,3,7-Trimethylhexahydro-1h-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,7-Trimethylhexahydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C8H14N4O2. It is known for its unique structure and properties, which make it a subject of interest in various scientific fields. This compound is also referred to by its IUPAC name, this compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethylhexahydro-1H-purine-2,6-dione involves several steps, typically starting with the appropriate purine derivatives. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes can vary, but they generally involve the methylation of purine derivatives under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
化学反応の分析
Types of Reactions
1,3,7-Trimethylhexahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .
科学的研究の応用
1,3,7-Trimethylhexahydro-1H-purine-2,6-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
作用機序
The mechanism of action of 1,3,7-Trimethylhexahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and subsequent downstream effects .
類似化合物との比較
Similar Compounds
Some compounds similar to 1,3,7-Trimethylhexahydro-1H-purine-2,6-dione include:
- 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
- 3,7-Dihydro-3-methyl-1H-purine-2,6-dione
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration and the resulting unique chemical and biological properties. This makes it a valuable compound for various applications and a subject of ongoing research .
特性
CAS番号 |
5395-52-8 |
|---|---|
分子式 |
C8H14N4O2 |
分子量 |
198.22 g/mol |
IUPAC名 |
1,3,7-trimethyl-4,5,8,9-tetrahydropurine-2,6-dione |
InChI |
InChI=1S/C8H14N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h5-6,9H,4H2,1-3H3 |
InChIキー |
QISGHOCVHLUEOE-UHFFFAOYSA-N |
正規SMILES |
CN1CNC2C1C(=O)N(C(=O)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


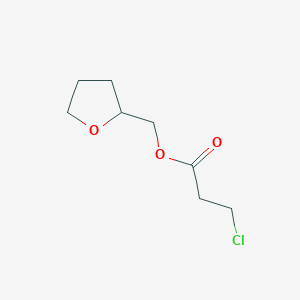

![2-Phenylbenzo[h]quinoline-4-carboxylic acid](/img/structure/B14741021.png)
![Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate](/img/structure/B14741028.png)

![2-Nitro-3-phenylbicyclo[2.2.1]heptane](/img/structure/B14741035.png)
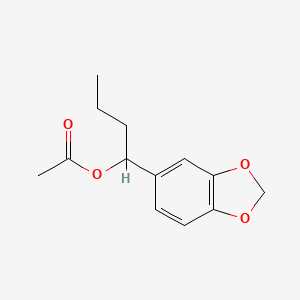
![1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol](/img/structure/B14741057.png)
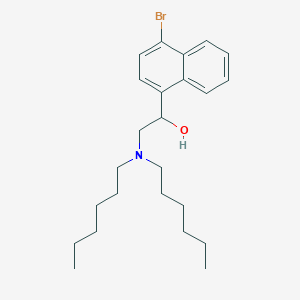
![1-[(Benzyloxy)methyl]-3-chlorobenzene](/img/structure/B14741062.png)
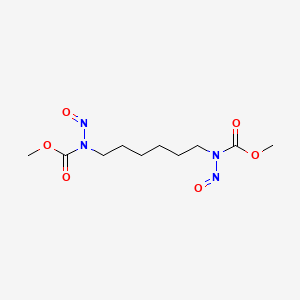
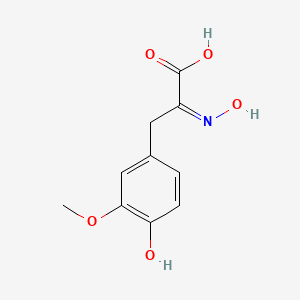
![Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate](/img/structure/B14741076.png)
